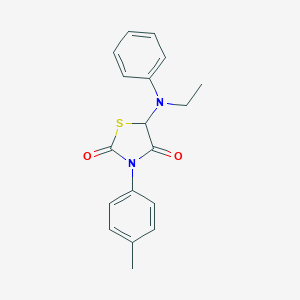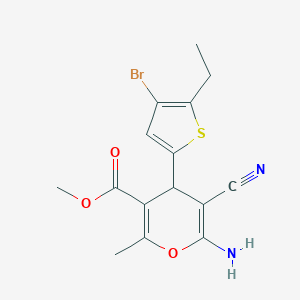amino]acetate](/img/structure/B259047.png)
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate, also known as MMSA, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been shown to have anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
The mechanism of action of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in various biological processes. For example, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose and insulin in the blood, which may be beneficial for the treatment of diabetes. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to decrease the levels of triglycerides and cholesterol in the blood, which may be beneficial for the treatment of hyperlipidemia. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have neuroprotective effects by protecting neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in lab experiments is its broad range of pharmacological properties. It can be used to study various biological processes such as inflammation, cancer, and viral infections. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate. One area of research could be the development of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate derivatives with improved pharmacological properties. Another area of research could be the identification of the molecular targets of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in animal models and clinical trials. Finally, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate involves a series of chemical reactions starting from 8-hydroxyquinoline. The first step is the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected 8-hydroxyquinoline is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with methylamine to form Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been widely used in scientific research due to its various pharmacological properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have antiviral properties against HIV-1 and hepatitis C virus.
Eigenschaften
Produktname |
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate |
|---|---|
Molekularformel |
C19H18N2O4S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl 2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetate |
InChI |
InChI=1S/C19H18N2O4S/c1-14-8-10-16(11-9-14)26(23,24)21(13-18(22)25-2)17-7-3-5-15-6-4-12-20-19(15)17/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
PUILJMFFDPUBFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)


![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)






